Chelirubine Chloride
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Overview
Description
Chelirubine Chloride is a quaternary benzophenanthridine alkaloid derived from plants in the Papaveraceae family. It is known for its significant biological activities, including antimicrobial, antifungal, and anticancer properties . The compound is characterized by its complex molecular structure, which includes a benzophenanthridine core.
Scientific Research Applications
Chelirubine Chloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its effects on cell signaling pathways and its ability to induce apoptosis in cancer cells.
Medicine: Investigated for its potential as an anticancer agent and its antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and as a natural pesticide .
Safety and Hazards
Mechanism of Action
Target of Action
Chelirubine Chloride is a quaternary benzo[c]phenanthridine alkaloid (QBA) that is known to interact with multiple targets, such as DNA and microtubules . These targets play crucial roles in cellular functions and their interaction with this compound can lead to significant changes in cell behavior .
Mode of Action
The interaction of this compound with its targets leads to modifications in the activities of a wide variety of enzymes . This can result in changes in cellular processes, including cell cycle progression and apoptosis . For instance, it has been suggested that QBAs, including this compound, can induce both apoptosis and cell cycle arrest .
Biochemical Pathways
This compound, like other QBAs, affects multiple biochemical pathways. It has been suggested that these compounds can modify the activities of a wide variety of enzymes, thereby affecting the associated biochemical pathways . .
Pharmacokinetics
It has been suggested that the free base form of this compound can be obtained by treating this compound with na2co3 . This could potentially affect its bioavailability and pharmacokinetic properties.
Result of Action
The interaction of this compound with its targets and the subsequent changes in cellular processes can lead to significant molecular and cellular effects. For instance, it has been suggested that this compound can overcome drug resistance and induce cell death in cancer cells . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can potentially affect the cytotoxic effects of this compound . .
Biochemical Analysis
Biochemical Properties
Chelirubine Chloride is a quaternary benzophenanthridine alkaloid
Cellular Effects
The cellular effects of this compound are not well documented in the literature. It is known that chloride ions, which are a part of this compound, play a significant role in various cellular processes. They are involved in the regulation of resting membrane potential in skeletal muscle, facilitation of transepithelial Cl- reabsorption in kidneys, and control of pH and Cl- concentration in intracellular compartments through coupled Cl-/H+ exchange mechanisms .
Molecular Mechanism
It is known that chloride ions, which are a part of this compound, can passively move ions down electrochemical gradients at a high-rate flux through a pore with a defined selectivity
Metabolic Pathways
It is known that chloride ions, which are a part of this compound, are involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chelirubine Chloride can be synthesized through the extraction and purification of plant materials, particularly from species such as Chelidonium majus. The process involves several steps, including:
Extraction: Plant material is subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Isolation: Chelirubine is isolated and then converted to its chloride form through reaction with hydrochloric acid
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and chemical conversion. The process is optimized for yield and purity, often employing advanced chromatographic and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Chelirubine Chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro form.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides are used in substitution reactions
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .
Comparison with Similar Compounds
Chelirubine Chloride is part of a group of quaternary benzophenanthridine alkaloids, which include:
- Sanguinarine
- Chelerythrine
- Sanguirubine
- Chelilutine
- Sanguilutine
- Macarpine
Compared to these compounds, this compound is unique in its specific molecular interactions and its ability to overcome drug resistance in cancer cells. Its distinct chemical structure allows for unique binding properties and biological activities .
Properties
IUPAC Name |
15-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16NO5.ClH/c1-22-8-14-19(17(23-2)7-18-21(14)27-10-26-18)12-4-3-11-5-15-16(25-9-24-15)6-13(11)20(12)22;/h3-8H,9-10H2,1-2H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METXFOLRORBRGD-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC)OCO3.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326744 |
Source
|
Record name | Chelirubine Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30044-85-0 |
Source
|
Record name | Chelirubine Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What happens to chelirubine chloride when treated with Na₂CO₃?
A1: Treating this compound (chemical name: 12,13-dimethoxy-8-methyl[1]benzopyrano[3',4':6,7]indolizino[1,2-b]quinolin-5-ium chloride) with Na₂CO₃ leads to the formation of bis(5,6-dihydrochelirubin-6-yl) ether. [] This suggests that in basic conditions, this compound undergoes a transformation involving two molecules and the loss of chloride.
Q2: Was the free base form of chelirubine observed in the study?
A2: Interestingly, the free base of chelirubine itself was not directly observed. While 6-hydroxy-5,6-dihydrochelirubine was detected in CDCl₃ solution using NMR spectroscopy, it existed only transiently. [] This implies that the free base form might be relatively unstable and readily reacts further.
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